Cas no 4651-51-8 (22,23-Dihydrobrassicasterol)

22,23-Dihydrobrassicasterol is a sterol derivative structurally related to brassicasterol, characterized by the saturation of the double bond at the 22-23 position. This modification enhances its stability, making it suitable for applications requiring oxidative resistance. It is commonly utilized in biochemical research, particularly in studies involving membrane structure, sterol metabolism, and plant physiology. The compound serves as a valuable reference standard in chromatographic analysis due to its well-defined properties. Its compatibility with lipid bilayers also makes it relevant in pharmaceutical and nutritional investigations. The saturated side chain may further influence its biological interactions, offering distinct advantages in comparative sterol studies.
22,23-Dihydrobrassicasterol structure
22,23-Dihydrobrassicasterol structure
商品名:22,23-Dihydrobrassicasterol
CAS番号:4651-51-8
MF:C28H48O
メガワット:400.680129051209
CID:930412
PubChem ID:5283637

22,23-Dihydrobrassicasterol 化学的及び物理的性質

名前と識別子

    • 22-DIHYDROBRASSICASTEROL
    • 24-epicampesterol
    • 22,23-Dihydrobrassicasterol
    • Ergost-5-en-3beta-ol
    • CAMPESTEROL
    • (3beta)-ergost-5-en-3-ol
    • Dihydrobrassicasterol
    • 24-epi-campesterol
    • Ergost-5-en-3-ol, (3beta)-
    • Delta5-campesterol
    • Campesterol, ~65%
    • delta22-Dihydrobrassicasterol
    • 24-methyl-5-cholestene-3beta-ol
    • SCHEMBL3341194
    • NS00099793
    • AKOS030531948
    • (24S)-beta-Methyl cholesterol
    • Q27109255
    • (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • (3S,8S,9S,10R,13R,14S,17R)-17-((2R,5S)-5,6-Dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • DTXSID501016075
    • CHEBI:19809
    • CHEMBL485421
    • 2-Ammonio-2-phenylpent-4-enoate
    • (S)-Campesterol
    • (24S)-methylcholest-5-en-3beta-ol
    • HY-N1459A
    • 22-Dihydrobrassicosterol
    • LMST01030096
    • 4651-51-8
    • CS-0135141
    • Campesterol; (3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • G13232
    • DA-69261
    • 474-62-4
    • Ergost-5-en-3-beta-ol
    • MDL: MFCD00010475
    • インチ: 1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1
    • InChIKey: SGNBVLSWZMBQTH-ZRUUVFCLSA-N
    • ほほえんだ: O[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CC[C@H](C)C(C)C)CC[C@H]21

計算された属性

  • せいみつぶんしりょう: 400.370516150g/mol
  • どういたいしつりょう: 400.370516150g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 620
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2
  • 疎水性パラメータ計算基準値(XlogP): 8.8

22,23-Dihydrobrassicasterol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-N1459A-1mg
(S)-Campesterol
4651-51-8
1mg
¥1320 2024-07-20
MedChemExpress
HY-N1459A-5mg
(S)-Campesterol
4651-51-8
5mg
¥3344 2024-07-20
MedChemExpress
HY-N1459A-10mg
(S)-Campesterol
4651-51-8
10mg
¥5360 2024-07-20

22,23-Dihydrobrassicasterol 関連文献

22,23-Dihydrobrassicasterolに関する追加情報

Comprehensive Guide to 22,23-Dihydrobrassicasterol (CAS No. 4651-51-8): Properties, Applications, and Research Insights

22,23-Dihydrobrassicasterol (CAS No. 4651-51-8) is a naturally occurring phytosterol derivative that has garnered significant attention in the fields of biochemistry, nutrition, and pharmaceuticals. As a hydrogenated analog of brassicasterol, this compound plays a crucial role in plant membrane stability and has potential health benefits for humans. Its unique molecular structure, characterized by a saturated side chain at positions 22 and 23, distinguishes it from other sterols like beta-sitosterol or stigmasterol, making it a subject of ongoing research.

In recent years, the demand for plant-derived sterols has surged due to growing consumer interest in natural cholesterol-lowering agents and functional food additives. Studies suggest that 22,23-Dihydrobrassicasterol may contribute to cardiovascular health by modulating lipid metabolism, a topic frequently searched in Google Scholar and PubMed under queries like "plant sterols and LDL reduction." Unlike synthetic alternatives, this compound aligns with the global trend toward clean-label ingredients and sustainable sourcing, which dominate discussions in nutraceutical forums.

The biosynthesis of 22,23-Dihydrobrassicasterol occurs predominantly in Brassicaceae family plants, including broccoli and rapeseed. Analytical techniques such as HPLC-MS and NMR spectroscopy are employed to quantify its presence in plant extracts, addressing common search terms like "how to identify phytosterols in lab tests." Researchers also explore its synergistic effects with omega-3 fatty acids, a combination trending in dietary supplement research. Notably, its oxidative stability makes it suitable for cosmetic formulations, particularly in anti-aging creams, as evidenced by patent filings indexed in Espacenet.

From an industrial perspective, 22,23-Dihydrobrassicasterol is extracted via supercritical CO2 or solvent-based methods, with purity levels exceeding 98% for pharmaceutical-grade applications. Regulatory bodies like the FDA and EFSA classify it as Generally Recognized As Safe (GRAS) when used in specified concentrations, a detail often queried by manufacturers. Current clinical trials focus on its bioavailability enhancement through nanocarrier systems, a hot topic in drug delivery optimization studies.

Environmental considerations further elevate the relevance of 22,23-Dihydrobrassicasterol. As agriculture shifts toward climate-resilient crops, its abundance in drought-tolerant plants positions it as a sustainable alternative to animal-derived sterols. This aligns with Google Trends data showing increased searches for "plant sterols in vertical farming." Additionally, its role in plant stress response mechanisms is under investigation, with preprint platforms like bioRxiv featuring studies on its protective effects against UV radiation.

Future research directions include elucidating the compound’s interactions with gut microbiota—a trending subtopic in personalized nutrition—and its potential as an adjuvant in immune-modulatory therapies. Collaborative projects between academia and industry, documented in repositories like ClinicalTrials.gov, aim to standardize extraction protocols while minimizing ecological footprints. With its multifaceted applications, 22,23-Dihydrobrassicasterol exemplifies the convergence of green chemistry and precision health, two domains dominating scientific discourse in 2024.

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